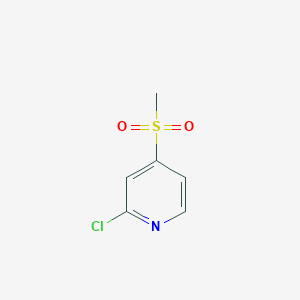

2-Chloro-4-methanesulfonylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Heterocyclic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, stands as a cornerstone in the fields of modern organic synthesis and heterocyclic chemistry. youtube.com Its unique electronic structure, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, imparts a distinct reactivity that has been harnessed for a multitude of chemical transformations. The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons is not delocalized within the aromatic system, which makes pyridine a base and a nucleophile. youtube.com

The significance of pyridine derivatives is underscored by their ubiquity in a vast array of natural products, pharmaceuticals, and agrochemicals. chemistryviews.orgyoutube.com For instance, the pyridine nucleus is a core component of essential biomolecules like nicotine (B1678760) and vitamin B6 (pyridoxine). youtube.com In the realm of pharmaceuticals, pyridine scaffolds are present in a wide range of drugs, from antibacterial agents to antiviral compounds. youtube.com

The versatility of pyridine in organic synthesis stems from its ability to undergo a variety of reactions. It can participate in electrophilic substitution reactions, although it is less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com More importantly, pyridine and its derivatives are highly susceptible to nucleophilic substitution reactions, particularly when substituted with leaving groups. This reactivity has been extensively exploited for the construction of complex molecular architectures. Furthermore, the nitrogen atom can be readily quaternized to form pyridinium (B92312) salts, which are valuable intermediates in numerous synthetic transformations. youtube.com

Overview of Halogenated and Sulfonylated Pyridines within Chemical Research Contexts

Within the broad class of pyridine derivatives, halogenated and sulfonylated pyridines have emerged as particularly important building blocks in chemical research. The introduction of a halogen or a sulfonyl group onto the pyridine ring significantly modifies its electronic properties and reactivity, opening up new avenues for molecular design and synthesis.

Halogenated Pyridines: The presence of a halogen atom, such as chlorine, on the pyridine ring serves two primary purposes. Firstly, it acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to create a diverse library of functionalized pyridine derivatives. The position of the halogen atom on the ring dictates the regioselectivity of the substitution, providing a powerful tool for controlled synthesis. Secondly, the carbon-halogen bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This has become a fundamental strategy in the synthesis of complex organic molecules, including many pharmaceuticals and materials. nih.gov

Sulfonylated Pyridines: The sulfonyl group (SO₂) is a strong electron-withdrawing group that significantly activates the pyridine ring towards nucleophilic attack. Pyridyl sulfones and sulfonamides are key structural motifs in many biologically active compounds. The development of methods for the direct and regioselective C-H sulfonylation of pyridines is an active area of research, as it offers a more efficient way to access these valuable compounds. chemistryviews.orgchemrxiv.org Recent advancements have focused on base-mediated, C4-selective sulfonylation of the pyridine ring, providing a modular approach to the synthesis of C4-sulfonylated pyridines. chemistryviews.orgchemrxiv.orgnih.gov These compounds are not only important as final products but also as versatile intermediates where the sulfonyl group can be displaced by nucleophiles or used to direct further functionalization of the pyridine ring.

Rationale for Dedicated Academic Research on 2-Chloro-4-methanesulfonylpyridine

The specific compound, this compound, has garnered significant attention in advanced academic research due to its unique combination of functional groups, which makes it a highly versatile and valuable synthetic intermediate. The rationale for its dedicated study can be attributed to several key factors:

Orthogonal Reactivity: The presence of a chloro group at the 2-position and a methanesulfonyl group at the 4-position provides two distinct reactive sites on the pyridine ring. The chloro group is a well-established leaving group for SNAr reactions, while the methanesulfonyl group, being a strong electron-withdrawing group, further activates the ring for nucleophilic substitution. This orthogonal reactivity allows for selective functionalization at either the 2- or 4-position by carefully choosing the reaction conditions and the nucleophile. This level of control is highly sought after in the synthesis of complex molecules where precise substitution patterns are crucial for biological activity or material properties.

A Versatile Building Block: The ability to selectively modify the 2- and 4-positions makes this compound a powerful building block for the construction of diverse molecular libraries. Researchers in medicinal chemistry and drug discovery can utilize this compound to rapidly generate a wide range of analogues of a lead compound, facilitating structure-activity relationship (SAR) studies. For example, related chloro- and sulfonyl-containing aromatic compounds have been used in the synthesis of potent kinase inhibitors for the treatment of diseases like acute myeloid leukemia. nih.gov

Access to Novel Heterocyclic Scaffolds: The sequential or tandem displacement of the chloro and methanesulfonyl groups can lead to the formation of novel fused heterocyclic systems. Such scaffolds are of great interest in medicinal chemistry as they can explore new regions of chemical space and potentially lead to the discovery of drugs with novel mechanisms of action.

Importance in Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. google.com The specific substitution pattern of this compound makes it a potential precursor for the synthesis of new herbicides, fungicides, and insecticides. The development of efficient synthetic routes to this compound and the exploration of its reactivity are therefore of significant academic and industrial interest.

In essence, the dedicated academic research on this compound is driven by its potential to serve as a key intermediate in the efficient and controlled synthesis of a wide variety of functionalized pyridine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | uni.lu |

| Molecular Weight | 191.64 g/mol | uni.lu |

| CAS Number | 99903-03-4 | |

| Physical Form | Powder | |

| IUPAC Name | 2-chloro-4-(methylsulfonyl)pyridine | |

| SMILES | CS(=O)(=O)c1cc(Cl)ncc1 | uni.lu |

| InChIKey | USPURJZIFMFHCR-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPURJZIFMFHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99903-03-4 | |

| Record name | 2-chloro-4-methanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Methanesulfonylpyridine

Established Synthesis Routes and Precursor Utilization

The traditional synthesis of 2-Chloro-4-methanesulfonylpyridine typically follows a multi-step sequence, starting from readily available pyridine (B92270) derivatives. The core of these methods lies in the sequential introduction of the chlorine atom and the methanesulfonyl group.

Introduction of Chloro and Methanesulfonyl Functionalities onto Pyridine Ring Systems

The introduction of a chlorine atom at the 2-position of the pyridine ring can be achieved through various chlorination techniques. A common method involves the reaction of a corresponding hydroxypyridine with a chlorinating agent like phosphorus oxychloride. researchgate.net Alternatively, direct chlorination of pyridine can be employed, though this may lead to a mixture of products requiring further separation. researchgate.net

The methanesulfonyl group is often introduced by the oxidation of a precursor containing a methylthio (-SCH₃) or mercapto (-SH) group at the 4-position of the pyridine ring. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry, with a variety of oxidizing agents available, such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (mCPBA). nih.govorganic-chemistry.org The choice of oxidant and reaction conditions can be crucial to achieve high yields and avoid over-oxidation or side reactions.

Sequential Synthesis Strategies and Multi-step Reaction Sequences

A prevalent strategy for the synthesis of this compound involves a sequential approach starting from a suitable pyridine precursor. One such pathway begins with 2-chloropyridine (B119429), which can be converted to 2-chloropyridine-N-oxide. youngin.com This N-oxide can then undergo nucleophilic substitution at the 4-position with a sulfur-containing nucleophile, such as sodium thiomethoxide, to introduce the methylthio group. Subsequent oxidation of the resulting 2-chloro-4-(methylthio)pyridine (B1590504) yields the final product, this compound.

A modified synthesis for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlights a multi-step sequence that is relevant to the synthesis of this compound. This process involves N-oxidation of the pyridine ring, followed by the introduction of a methylthio group at the 4-position, which is then oxidized to the corresponding sulfone. The final step involves chlorination.

Advanced Synthetic Approaches and Methodological Innovations

In recent years, research has focused on developing more efficient, sustainable, and safer methods for the synthesis of pyridine derivatives, including this compound. These advanced approaches often employ novel catalysts and adhere to the principles of green chemistry.

Catalyst-Mediated Synthetic Pathways for Pyridine Derivatives

The use of catalysts can significantly enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound. For the oxidation of the methylthio group to the sulfone, various catalytic systems have been explored. These include metal-based catalysts and organocatalysts that can facilitate the oxidation under milder conditions and with higher selectivity. nih.govorganic-chemistry.org

Phase transfer catalysis (PTC) has also emerged as a valuable technique in the synthesis of heterocyclic compounds. researchgate.netacs.org PTC can facilitate reactions between reagents in immiscible phases, which can be particularly useful for the nucleophilic substitution reactions involved in introducing the sulfur functionality. The use of phase transfer catalysts can lead to increased reaction rates, higher yields, and milder reaction conditions.

Furthermore, nanocatalysts are being investigated for their potential in synthesizing pyridine derivatives. researchgate.net Their high surface area and unique catalytic properties can lead to enhanced reactivity and selectivity in various organic transformations.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this can be achieved through several approaches.

Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the preparation of various heterocyclic compounds, including pyridines and sulfones. youngin.comtandfonline.comresearchgate.netnih.gov This technique often leads to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. This involves a systematic investigation of various parameters for each step of the synthesis.

For the chlorination step, factors such as the choice of chlorinating agent, reaction temperature, and reaction time need to be carefully controlled to achieve the desired regioselectivity and avoid the formation of polychlorinated byproducts. Similarly, for the introduction of the methylthio group, the nature of the solvent, the base used, and the reaction temperature can all influence the outcome of the reaction.

The oxidation of the methylthio group to the sulfone is a critical step where optimization is key. The choice of oxidizing agent, its stoichiometry, the solvent, and the temperature must be fine-tuned to ensure complete conversion to the sulfone without over-oxidation or degradation of the starting material or product. The table below summarizes key parameters and their potential impact on the synthesis.

| Step | Parameter | Effect on Reaction |

| Chlorination | Chlorinating Agent | Selectivity and reactivity |

| Temperature | Rate and side reactions | |

| Reaction Time | Conversion and byproduct formation | |

| Thiolation | Sulfur Source | Nucleophilicity and handling |

| Base | Deprotonation efficiency | |

| Solvent | Solubility and reaction rate | |

| Oxidation | Oxidizing Agent | Selectivity (sulfoxide vs. sulfone) |

| Stoichiometry | Complete conversion vs. over-oxidation | |

| Catalyst | Rate and selectivity | |

| Temperature | Rate and decomposition |

By systematically varying these parameters, researchers can identify the optimal conditions that provide the highest possible yield and purity of this compound on a laboratory scale.

Reactivity and Mechanistic Studies of 2 Chloro 4 Methanesulfonylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, and 2-Chloro-4-methanesulfonylpyridine is a prime substrate for such transformations. youtube.comwikipedia.org The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing groups, facilitates the attack of nucleophiles. masterorganicchemistry.comwikipedia.org

Regioselectivity and Stereoselectivity in Substitution Events

The positions on the pyridine ring exhibit different levels of reactivity towards nucleophilic attack. In compounds like 2,4-dichloropyridines, cross-coupling reactions typically occur at the C2 position, adjacent to the nitrogen. nih.gov However, the presence and nature of substituents can significantly alter this preference. For instance, in 2-MeSO2-4-chloropyrimidine, a related heterocyclic system, substitution with alkoxides and formamide (B127407) anions occurs selectively at the C2 position. wuxiapptec.com This selectivity is attributed to the formation of a hydrogen bond complex between the incoming nucleophile and the acidic proton of the methanesulfonyl group, which directs the attack to the C2 position. wuxiapptec.com In contrast, reactions with amines and Stille coupling on the same substrate favor the C4 position. wuxiapptec.com This dichotomy highlights the crucial role of the attacking nucleophile and reaction conditions in determining the regioselectivity of the substitution. In the case of 2-chloro-4-aminoquinazoline synthesis, SNAr reactions show a noteworthy versatility for C4 substitution. nih.gov

Electronic and Steric Influence of Sulfonyl and Chloro Groups on Pyridine Reactivity

The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of the chloro and methanesulfonyl substituents. Both are electron-withdrawing groups, which decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net The sulfonyl group (SO2), in particular, is a strong electron-withdrawing group and can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance. wikipedia.orgresearchgate.net This stabilization is most effective when the group is positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org

The presence of these activating groups allows nucleophilic substitution to occur under milder conditions than on an unsubstituted pyridine ring. libretexts.org The relative reactivity of different halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable building block in this context. researchgate.netnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and a halide, is a widely used method for creating biaryl structures. researchgate.netyonedalabs.comlibretexts.org While chloro-pyridines are generally less reactive than their bromo or iodo counterparts in Suzuki-Miyaura reactions, the use of specialized palladium catalysts and ligands can facilitate their coupling. libretexts.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can improve the reactivity of aryl chlorides. libretexts.org The choice of base and solvent system is also critical for the success of these reactions. yonedalabs.com The Suzuki-Miyaura coupling has been successfully applied to various chloropyridines, demonstrating its utility in synthesizing complex molecules. researchgate.netresearchgate.net

Exploration of Alternative Metal-Catalyzed Coupling Methodologies

While palladium catalysis dominates the field of cross-coupling, there is growing interest in the use of more earth-abundant and less expensive metals like iron. bris.ac.uk Iron-catalyzed cross-coupling reactions have shown promise, particularly for Kumada and Negishi-type reactions. bris.ac.uk Although challenges remain, especially for Suzuki-type biaryl formation without directing groups, research in this area is ongoing. bris.ac.uk Other metal-catalyzed methodologies, such as those employing copper, have also been explored for specific coupling reactions. nih.gov

Reduction and Oxidation Chemistry of the this compound Scaffold

The functional groups present in this compound allow for a range of reduction and oxidation reactions.

The nitro group, often a precursor to the sulfonyl group or present in related synthetic intermediates, can be reduced to an amino group. A common method for this transformation is the use of iron powder in the presence of an acid, such as concentrated hydrochloric acid. google.com

Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common strategy to modify the reactivity of the pyridine ring. wikipedia.orgwuxiapptec.com The N-oxide can activate the ring towards certain reactions and can be subsequently removed if desired. For electron-deficient pyridines, oxidizing agents like a urea-hydrogen peroxide complex with trifluoroacetic anhydride (B1165640) can be more effective. wuxiapptec.com

Fundamental Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. For a molecule like this compound, such studies would provide invaluable insights into its chemical behavior.

Kinetic studies are essential to determine the rate of a chemical reaction and how it is influenced by various factors such as reactant concentrations, temperature, and the solvent system. For the nucleophilic substitution reactions of this compound, a kinetic study would typically involve monitoring the disappearance of the starting material or the appearance of the product over time. This data allows for the determination of the reaction order and the rate constant.

For instance, in a hypothetical reaction with a nucleophile (Nu), the rate law would likely be second-order, depending on the concentrations of both this compound and the nucleophile. libretexts.org The general principles of bimolecular nucleophilic substitution (SN2) reactions, where the rate is dependent on both the substrate and the nucleophile, would be a starting point for such an investigation. libretexts.org

A study on the reactions of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines demonstrated the use of spectrophotometry to measure second-order rate constants. koreascience.kr Similar methodologies could be applied to this compound. Such an investigation would likely reveal a stepwise mechanism, possibly involving a Meisenheimer complex as an intermediate, which is common in nucleophilic aromatic substitution. The elucidation of the reaction pathway would involve identifying any intermediates and byproducts formed during the reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table is illustrative and not based on experimental data for the specific compound.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the context of this compound, isotopic labeling could be used to confirm the position of nucleophilic attack or to understand rearrangement processes.

For example, by synthesizing this compound with a heavy isotope of chlorine (37Cl), one could follow the fate of the leaving group. Similarly, labeling the carbon atom at the 2-position with 13C would allow for the tracking of this specific carbon atom in the product, confirming whether the substitution occurs at that site without any skeletal rearrangements. While no specific isotopic labeling studies for this compound have been reported, the principles of such studies are well-established in organic chemistry. For example, Walden inversion, the inversion of a stereocenter during an SN2 reaction, was famously demonstrated using stereoisomers and has been a cornerstone of mechanistic understanding. masterorganicchemistry.com

The absence of specific kinetic and isotopic labeling data for this compound highlights an opportunity for future research to fill this knowledge void. Such studies would not only contribute to the fundamental understanding of this particular molecule but also to the broader field of pyridine chemistry and nucleophilic aromatic substitution reactions.

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 4 Methanesulfonylpyridine

Vibrational Spectroscopy Techniques for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of 2-Chloro-4-methanesulfonylpyridine. These methods provide a unique "fingerprint" of the molecule based on the interaction of its bonds with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Detailed analysis of the FT-IR spectrum allows for the precise assignment of these vibrational frequencies, providing crucial information about the molecular structure of this compound. researchgate.netnih.govresearchgate.netslideshare.netmdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric SO₂ Stretch | 1350-1300 |

| Symmetric SO₂ Stretch | 1160-1120 |

| C=C/C=N Ring Stretch | 1600-1400 |

| C-Cl Stretch | 800-600 |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, FT-Raman spectroscopy involves the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a different perspective on the molecule's vibrational landscape. In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the sulfonyl group and the pyridine (B92270) ring are often prominent. researchgate.netnih.gov The C-Cl stretching vibration also gives rise to a characteristic Raman signal. researchgate.netnih.gov By comparing the FT-IR and FT-Raman spectra, a more complete assignment of the vibrational modes can be achieved, aiding in the definitive identification and structural confirmation of the compound. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon and proton framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring of this compound exhibit distinct chemical shifts, influenced by the electron-withdrawing effects of the chlorine and methanesulfonyl substituents. docbrown.infodocbrown.infoyoutube.com The protons of the methyl group in the methanesulfonyl moiety will appear as a singlet in a specific region of the spectrum. docbrown.info

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the pyridine ring show characteristic chemical shifts, with those directly bonded to the electronegative chlorine and sulfonyl groups being significantly deshielded and appearing at a lower field. organicchemistrydata.orgoregonstate.edutestbook.com The carbon of the methyl group will also have a distinct chemical shift. researchgate.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 160 |

| Methyl Protons | 3.0 - 3.5 | 40 - 50 |

| C-Cl | - | 150 - 160 |

| C-SO₂ | - | 145 - 155 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. uvic.ca For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, helping to establish their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. slideshare.netlibretexts.org By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, providing definitive assignments for the C-H pairs in the pyridine ring and the methyl group. researchgate.net

These advanced NMR methods provide a detailed and robust structural elucidation of this compound, leaving no ambiguity in the atomic arrangement.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. mdpi.comresearchgate.net This provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgexaly.com The resulting crystal structure would reveal the planarity of the pyridine ring, the geometry of the sulfonyl group, and how the molecules pack together in the crystal, including any potential hydrogen bonding or other non-covalent interactions. mdpi.commdpi.com

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

A relevant derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol, was analyzed using single crystal X-ray diffraction. asianpubs.org The crystal was found to belong to the monoclinic space group P2(1)/c. asianpubs.org The sulfur atom in the methanesulfonyl group adopts a distorted tetrahedral geometry. asianpubs.org The stability of its crystal structure is maintained by intermolecular hydrogen bonds and π-π stacking interactions. asianpubs.org

Another related compound, 2-[(di-chloro-methane)sulfonyl]pyridine, crystallizes with two similar molecules in the asymmetric unit. nih.gov In its crystal structure, molecules are linked into a three-dimensional network by C-H⋯N and C-H⋯O hydrogen bonds, supplemented by weak aromatic π-π stacking. nih.gov These examples highlight the types of non-covalent interactions that are crucial in directing the crystal packing of such sulfonylpyridine derivatives.

The table below summarizes the crystallographic data for a derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol. asianpubs.org

Table 1: Crystallographic Data for [2-Chloro-4-(methylsulfonyl)phenyl]methanol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.208(4) |

| b (Å) | 4.870(2) |

| c (Å) | 23.349(10) |

| β (°) | 97.160(6) |

| Volume (ų) | 926.0(7) |

| Z | 4 |

Co-crystallization Studies and Supramolecular Assembly Characterization

Co-crystallization is a technique used to design new solid forms of a compound by combining it with a suitable coformer, altering its physicochemical properties through non-covalent interactions. nih.gov Common methods for preparing co-crystals include solvent evaporation, cooling crystallization, and liquid-assisted grinding. nih.govdoi.org

While specific co-crystallization studies involving this compound were not found, research on structurally similar molecules demonstrates the principles. For example, 2-chloro-4-nitrobenzoic acid has been successfully co-crystallized with nicotinamide. doi.orgnih.gov The resulting 1:1 co-crystal features a robust hydrogen bond between the carboxylic acid of the active ingredient and the pyridine nitrogen of the nicotinamide. nih.gov This primary interaction, along with other hydrogen bonds, creates a stable supramolecular ribbon-like architecture. nih.gov

The formation of co-crystals can be screened using techniques like the Kofler hot stage contact method, and the resulting solids are characterized by methods such as X-ray powder diffraction and differential scanning calorimetry (DSC). nih.govdoi.org The melting point of a co-crystal is often different from that of the individual components, indicating the formation of a new, unique crystalline phase. nih.gov For pyridine-containing compounds, the nitrogen atom is a common hydrogen bond acceptor, making it a key functional group for forming co-crystals with hydrogen bond donors.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound based on the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, the mass spectrum would exhibit a characteristic molecular ion peak.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. chemguide.co.uk This arises from the natural isotopic abundance of chlorine, which consists of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). chemguide.co.uk Consequently, the molecular ion region will show two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation pattern provides further structural information. Energetically unstable molecular ions break down into smaller, more stable fragment ions. libretexts.org For aromatic sulfones and chlorinated aromatic compounds, common fragmentation pathways include:

Loss of the Halogen: Expulsion of a chlorine radical (•Cl) is a common primary fragmentation step. miamioh.eduresearchgate.net

Cleavage of the Sulfonyl Group: Fragmentation can occur via the loss of •CH₃, SO₂, or the entire •SO₂CH₃ group.

Ring Fragmentation: The stable pyridine ring may break apart after initial fragmentations.

The mass spectrum of the related compound 2-chloro-2-methylpropane (B56623) clearly shows this isotopic pattern and fragmentation logic, where the base peak at m/z 57 corresponds to the stable tert-butyl cation formed after the loss of the chlorine atom. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state.

For aromatic and heteroaromatic compounds like this compound, the principal electronic transitions observed are π-π* and n-π*. researchgate.net

π-π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions.

n-π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. researchgate.net

Studies on related molecules like 2-chloro-6-methyl pyridine show that substitutions on the pyridine ring can influence the position and intensity of these absorption bands. researchgate.net The polarity of the solvent can also affect the transitions; n-π* transitions commonly exhibit a "blue shift" (shift to shorter wavelength) in polar solvents due to the stabilization of the non-bonding orbital. researchgate.net The conjugation of the pyridine ring with the sulfonyl group would be expected to influence the energy of the π orbitals and thus the wavelength of the π-π* transition.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [2-Chloro-4-(methylsulfonyl)phenyl]methanol |

| 2-[(di-chloro-methane)sulfonyl]pyridine |

| 2-chloro-4-nitrobenzoic acid |

| 2-chloro-6-methyl pyridine |

| 2-chloro-2-methylpropane |

Computational and Theoretical Investigations of 2 Chloro 4 Methanesulfonylpyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density.

Geometry Optimization and Detailed Electronic Structure Analysis

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Such a calculation for 2-Chloro-4-methanesulfonylpyridine would provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would further reveal details about the distribution of electrons within the molecule, including atomic charges and the nature of chemical bonds. This information is crucial for understanding the molecule's stability and intrinsic properties.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the different modes of vibration (stretching, bending, etc.) within the molecule. The calculated vibrational spectrum, often presented as IR and Raman intensities, can be compared with experimental spectroscopic data to validate the computational model and to aid in the assignment of experimental spectral bands.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive behavior of a molecule. It is a plot of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while hydrogen atoms and the regions around the chlorine and sulfonyl groups might exhibit positive potential. This provides insights into how the molecule would interact with other chemical species.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and other properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. An FMO analysis for this compound would identify the spatial distribution of these orbitals, indicating the specific atoms that are most involved in electron donation and acceptance.

Fukui Functions for Predicting Reactive Sites

Fukui functions are a more sophisticated tool within DFT for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the Fukui functions for each atom in this compound, one could precisely predict which atoms are most susceptible to attack by different types of reagents, providing a more detailed picture of its chemical reactivity than FMO analysis alone.

In the absence of specific computational studies on this compound, the detailed data tables for bond lengths, vibrational frequencies, HOMO/LUMO energies, and Fukui indices as requested cannot be generated. The scientific community awaits such research to fully characterize the computational and theoretical profile of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and the nature of its intermolecular interactions. While specific MD studies on this exact molecule are not prevalent in publicly available literature, the principles can be understood from simulations on related pyridine (B92270) and chloro-substituted aromatic derivatives. chemrevlett.comnih.govresearchgate.net

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. chemrevlett.com This allows for the exploration of different possible three-dimensional arrangements, or conformations, of the molecule. For this compound, a key area of conformational flexibility is the rotation around the C-S bond of the methanesulfonyl group. By simulating the molecule in a virtual environment (in a vacuum, in a solvent, or in a crystalline state), researchers can map out the potential energy surface associated with this rotation and identify the most stable, low-energy conformations.

Furthermore, MD simulations are crucial for studying intermolecular interactions, which govern how molecules pack in a crystal lattice and interact with other molecules. nih.govresearchgate.net For this compound, these interactions would include:

Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the pyridine ring and the oxygen atoms of the sulfonyl group or the nitrogen atom of the pyridine ring on an adjacent molecule.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-donating atoms like the oxygen of the sulfonyl group or the nitrogen of the pyridine ring.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, a common interaction in aromatic compounds.

Other van der Waals Interactions: Analysis of chloroquinoline derivatives has shown the importance of Cl…Cl and C-H…Cl interactions in the crystal packing of chlorinated heterocyclic compounds. researchgate.net

By analyzing the trajectories of multiple molecules from an MD simulation, a detailed map of these interactions can be constructed, providing insight into the solid-state structure and properties of the compound.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for technologies like optical data processing and telecommunications. nih.govgoogle.com The NLO properties of organic molecules often arise from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system. This compound possesses such features: the methanesulfonyl group (-SO2CH3) is a strong electron-withdrawing group, the chlorine atom is also electron-withdrawing, and the pyridine ring provides the conjugated system.

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.gov The key parameters that quantify a molecule's NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These can be calculated using computational chemistry software.

A study on a pyrimidine (B1678525) derivative highlighted how DFT calculations can be used to optimize the molecular geometry and compute NLO properties. nih.gov For this compound, a similar approach would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Calculation of NLO Properties: Computing the polarizability and hyperpolarizability tensors. The magnitudes of these tensors indicate the strength of the NLO response.

Research has shown that the crystalline environment can significantly enhance NLO properties due to intermolecular interactions. nih.gov Computational methods can also model these solid-state effects. The prediction of NLO properties is a valuable tool for designing new materials, and it has been suggested that for many materials, the nonlinear susceptibility can be predicted from the linear susceptibilities, a principle known as Miller's Rule. nih.govtau.ac.il The computational investigation of this compound and its derivatives could therefore guide the synthesis of new, efficient NLO materials. selcuk.edu.trrgnpublications.com

Table 1: Calculated NLO Properties for a Related Pyrimidine Derivative (PMMS) This table is based on data for a similar heterocyclic compound to illustrate the type of data generated in NLO studies.

| Property | Value in Gas Phase | Value in Crystalline Phase | Unit |

| Dipole Moment (µ) | 5.95 | 7.33 | Debye |

| Average Polarizability (α) | 26.7 x 10-24 | - | esu |

| First Hyperpolarizability (β) | 3.9 x 10-30 | - | esu |

| Third-order Susceptibility (χ3) | - | 1.16 x 10-12 | esu |

| Data adapted from a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). nih.gov |

Quantitative Structure-Reactivity/Property Relationship (QSRPR) Modeling (excluding biological activity)

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. wikipedia.orgchemrxiv.org These models are powerful tools in computational chemistry for predicting the behavior of new, unsynthesized compounds.

For this compound, a QSRR model could be developed to predict its reactivity in various chemical reactions. For instance, it could predict the rate of nucleophilic aromatic substitution at the chlorine-bearing carbon. A QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention time.

The development of a QSRPR model typically involves the following steps:

Data Set Collection: A set of molecules with known reactivity or property data is assembled. For a model involving this compound, this would include a series of substituted pyridines.

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or quantum-chemical (e.g., orbital energies, partial charges). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the property of interest. chemrxiv.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. chemrevlett.com

Ligand-Based and Structure-Based QSAR/QSPR Approaches in Pyridine Chemical Systems

While QSAR (Quantitative Structure-Activity Relationship) often refers to biological activity, the underlying principles are the same for modeling chemical reactivity (QSRR) and properties (QSPR). wikipedia.org The approaches to building these models can be broadly categorized as ligand-based or structure-based.

Ligand-Based Approaches: In ligand-based QSAR/QSPR, the model is built solely on the structural information of a set of compounds with known properties. nih.govyoutube.com This is the most common approach when a specific receptor or reaction partner is not being considered. For pyridine chemical systems, numerous ligand-based QSPR studies have been conducted. For example, models have been developed to predict properties like basicity (pKa), which is crucial for understanding the reactivity of pyridine derivatives. These models often use electronic descriptors (like partial charges on atoms) and steric descriptors to quantify the effect of substituents on the pyridine ring.

Structure-Based Approaches: Structure-based QSAR/QSPR incorporates information about the three-dimensional structure of a target protein or reactant molecule. While often used in drug design, the principles can be applied to reactivity. For example, if studying the reaction of a series of pyridine derivatives with a specific enzyme or catalyst, a structure-based approach could be used. nih.govacs.org This would involve docking the pyridine molecules into the active site of the catalyst to determine their binding orientation and interaction energies. These interaction energies could then be used as descriptors in the QSAR/QSPR model.

The table below summarizes some QSAR/QSPR studies on pyridine derivatives, illustrating the types of properties modeled and the methods used.

Table 2: Examples of QSAR/QSPR Studies on Pyridine Derivatives

| Property Modeled | Molecular System | Method | Key Findings | Reference |

| P-gp Inhibition | 1,4-Dihydropyridines and Pyridines | PLS | Electronic, steric, and lipophilic factors contribute to the modeled property. | nih.gov |

| Corrosion Inhibition | Pyridine Derivatives | DFT, AM1 | Quantum chemical parameters like HOMO/LUMO energies and dipole moment correlate with inhibition efficiency. | nih.gov |

| Basicity (pKa) | 2,2'-Bipyridines | Quantum Chemistry | Gas-phase proton affinities calculated by semi-empirical methods correlate with aqueous pKa values. | |

| Anticancer Activity | Pyridine and Bipyridine Derivatives | MLR | A model with three descriptors was generated to predict anticancer properties. | chemrevlett.com |

Applications of 2 Chloro 4 Methanesulfonylpyridine As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Role in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 2-Chloro-4-methanesulfonylpyridine makes it a valuable precursor for the synthesis of a variety of fused and complex heterocyclic structures. The presence of both a leaving group (chloride) and an activating group (methanesulfonyl) on the pyridine (B92270) ring facilitates a range of synthetic transformations.

Synthesis of Pyridine-Fused Systems and Annulated Derivatives

While direct examples of using this compound for the synthesis of pyridine-fused systems are not extensively documented in publicly available literature, the reactivity of related 2-chloropyridines suggests its potential in such applications. The chloro group at the 2-position can be displaced by nucleophiles, and the methanesulfonyl group can influence the reactivity of the pyridine ring, potentially enabling annulation reactions. For instance, the metallation of 2-chloropyridine (B119429) at the 3-position, directed by the chloro group, allows for the synthesis of 2,3-disubstituted pyridines which can be cyclized to form fused polyheterocycles like naphthyridines. rsc.org This principle could be extended to this compound, where the methanesulfonyl group would further modulate the electronic properties of the ring.

The synthesis of thienopyridines, an important class of fused heterocycles with applications in medicinal chemistry, often involves the cyclization of appropriately substituted pyridines. mdpi.comresearchgate.net Although specific examples starting from this compound are not readily found, its structure suggests it could be a viable starting material for such transformations.

Incorporation into Complex Molecular Architectures and Scaffolds

The utility of 2-chloropyridines as building blocks in the synthesis of complex natural products has been demonstrated. For example, the total synthesis of (+)-floyocidin B, a natural product with antimicrobial activity, utilized a 2-chloro-4,5-disubstituted pyridine as a key intermediate. mdpi.com This highlights the strategic importance of the 2-chloro substituent in enabling the construction of intricate molecular frameworks. The this compound, with its additional functional handle, presents opportunities for the synthesis of even more complex and diverse molecular scaffolds.

The modular nature of this building block allows for its incorporation into larger molecules through various coupling reactions. The chloro group can participate in cross-coupling reactions, while the methanesulfonyl group can be retained as a key pharmacophore or be further transformed.

Precursor for Highly Functionalized Pyridine Derivatives

The distinct reactivity of the chloro and methanesulfonyl groups on the pyridine ring allows for the selective introduction of a wide array of chemical functionalities, making this compound a valuable precursor for creating libraries of highly substituted pyridines.

Selective Introduction of Diverse Chemical Functionalities

The 2-sulfonyl pyridine moiety is recognized as a tunable, cysteine-reactive electrophile. nih.gov This reactivity, which proceeds via nucleophilic aromatic substitution (SNAr), allows for the selective modification of proteins and the development of covalent inhibitors. nih.gov The electrophilicity of the pyridine ring can be modulated by substituents, and in the case of this compound, both the chloro and methanesulfonyl groups contribute to its reactivity. The sulfonyl group at the 4-position can be displaced by various nucleophiles, and its reactivity can be tuned. nih.gov

Furthermore, the chloro group at the 2-position is also susceptible to nucleophilic substitution, providing an additional site for functionalization. The differential reactivity of the two positions could potentially allow for sequential and selective introduction of different functional groups. For instance, the synthesis of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives has been explored in the context of developing kinase inhibitors. nih.gov

The table below summarizes the potential for selective functionalization at the C2 and C4 positions of the pyridine ring.

| Position | Leaving Group | Potential Nucleophiles | Potential Products |

| C2 | Chloro | Amines, Alcohols, Thiols | 2-Amino-, 2-Alkoxy-, 2-Thio-pyridines |

| C4 | Methanesulfonyl | Amines, Thiols | 4-Amino-, 4-Thio-pyridines |

Design and Synthesis of Pyridine Analogues for Structure-Reactivity Relationship Studies

The ability to selectively functionalize this compound at two different positions makes it an ideal scaffold for the generation of pyridine analogues for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C2 and C4 positions, libraries of compounds can be synthesized to probe the structural requirements for a desired biological activity. For example, in the development of kinase inhibitors, the pyridine core often serves as a central scaffold, and modifications to its substituents can significantly impact potency and selectivity. nih.gov Although specific SAR studies starting from this compound are not widely reported, the principles of medicinal chemistry suggest its high potential in this area.

The following table illustrates a hypothetical SAR study based on the this compound scaffold.

| R1 (at C2) | R2 (at C4) | Biological Activity (Hypothetical) |

| -NH-Aryl | -SO2Me (retained) | High |

| -O-Aryl | -SO2Me (retained) | Moderate |

| -Cl (retained) | -NH-Alkyl | Low |

| -Cl (retained) | -S-Aryl | Moderate |

Utilization in the Development of Novel Chemical Transformations

While there is no direct evidence of this compound being used to develop entirely new chemical reactions, its unique reactivity profile lends itself to the exploration of novel synthetic methodologies. The interplay between the chloro and methanesulfonyl groups could lead to the discovery of new cascade reactions or multicomponent reactions for the efficient synthesis of complex heterocyclic systems. d-nb.infonih.gov The development of methods for the C4-selective sulfonylation of pyridines is an active area of research, and this compound could serve as a benchmark or a test substrate for such new transformations. researchgate.net

The reactivity of the sulfonyl group as a leaving group in SNAr reactions is well-established, and further investigation into the scope and limitations of this reactivity with a variety of nucleophiles could lead to the development of more efficient and selective methods for the synthesis of 4-substituted pyridines.

Mediating New Reaction Methodologies within Organic Chemistry

As of the latest available research, there are no specific documented instances of this compound being utilized to mediate new reaction methodologies within the field of organic chemistry. While the structural motifs of chloropyridines and sulfones are common in synthetic chemistry, and are known to participate in a variety of reactions, literature detailing the application of this specific compound in the development of novel synthetic methods is not currently available. The reactivity of the chloro- and methanesulfonyl- groups suggests potential for nucleophilic aromatic substitution and cross-coupling reactions, however, dedicated studies to explore and establish new reaction protocols centered around this compound have not been reported.

Potential as a Ligand or Precursor to Catalytic Species in Organic Reactions

There is currently no scientific literature available to suggest that this compound has been investigated or has shown potential as a ligand or a precursor to catalytic species in organic reactions. The presence of a nitrogen atom within the pyridine ring and oxygen atoms in the sulfonyl group could theoretically allow for coordination with metal centers. However, no studies have been published that explore the synthesis of metal complexes using this compound as a ligand, or its transformation into a catalytically active species. Therefore, its potential in the field of catalysis remains unexplored and speculative at this time.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic strategies, emphasizing the reduction of waste and maximization of resource efficiency. jocpr.com Atom economy, a concept that measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the final product, is a key metric in this endeavor. primescholars.com

Future research will likely focus on developing synthetic routes to 2-Chloro-4-methanesulfonylpyridine that are not only high-yielding but also inherently sustainable. This includes the exploration of:

Multicomponent Reactions (MCRs): These one-pot reactions, where multiple starting materials react to form a single product, are inherently atom-economical and can reduce the number of synthetic steps, solvent usage, and purification requirements. researchgate.netnih.gov

Green Catalysts: The use of environmentally benign catalysts, such as those based on abundant metals or organocatalysts, can replace more hazardous and expensive reagents. researchgate.net Research into solid acid catalysts, like zeolites, has already shown promise in the sustainable production of pyridine (B92270) bases from renewable resources like glycerol. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are emerging as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.netnih.gov

Atom-Economical Reactions: The development of reactions that maximize the incorporation of all reactant atoms into the final product is a primary goal. primescholars.com For instance, catalytic C-H activation and addition reactions offer a direct and efficient way to functionalize pyridine rings, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

| Synthetic Strategy | Key Advantages for Sustainability |

| Multicomponent Reactions | Fewer steps, reduced waste, lower energy consumption. researchgate.netnih.gov |

| Green Catalysis | Use of non-toxic, reusable catalysts, milder reaction conditions. researchgate.net |

| Microwave/Ultrasound | Faster reactions, improved yields, reduced side products. researchgate.netnih.gov |

| C-H Activation | Direct functionalization, high atom economy, reduced byproducts. organic-chemistry.org |

Integration of Advanced Computational Studies for Predictive Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, advanced computational studies can provide deep insights into its electronic structure and reaction mechanisms, paving the way for the rational design of new synthetic methods.

Future research in this area will likely involve:

Transition State Theory Calculations: By modeling the transition states of potential reactions, chemists can predict reaction barriers and select the most favorable reaction pathways. oberlin.edu This is particularly useful for understanding the regioselectivity of reactions involving substituted pyridines.

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the mechanisms of nucleophilic aromatic substitution (SNAr) reactions, which are key to the reactivity of 2-chloro-pyridines. rsc.orgnih.gov Understanding the energetics of intermediates, like the Meisenheimer complex, can help in tuning the reactivity of the sulfonylpyridine scaffold. acs.org

Molecular Dynamics Simulations: These simulations can provide insights into the role of the solvent and other environmental factors on the reaction outcome, which is crucial for optimizing reaction conditions. nih.gov

Structure-Reactivity Relationship (SRR) Models: By developing SRR models, it is possible to predict the rate constants of reactions for a series of related compounds, which can accelerate the discovery of new derivatives with desired properties. oberlin.edu

| Computational Method | Application to this compound |

| Transition State Theory | Predicting reaction pathways and regioselectivity. oberlin.edu |

| Density Functional Theory | Elucidating SNAr reaction mechanisms and intermediate stability. rsc.orgnih.gov |

| Molecular Dynamics | Understanding solvent effects and optimizing reaction conditions. nih.gov |

| Structure-Reactivity Models | Predicting reactivity for new derivatives. oberlin.edu |

Exploration of Unprecedented Reactivity Patterns and Chemical Space

The unique combination of a chloro substituent at the 2-position and a methanesulfonyl group at the 4-position makes this compound a highly versatile electrophile. The sulfone group is strongly electron-withdrawing, which activates the pyridine ring for nucleophilic attack. wikipedia.orgnih.gov

Future research is expected to explore novel reactivity patterns by:

Exploiting SNAr Chemistry: While reactions with common nucleophiles are known, there is vast potential in exploring reactions with a wider range of nucleophiles to create novel derivatives. The reactivity of 2-sulfonylpyridines with thiols to form stable S-arylated products is a testament to this potential. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions: The chloro group can serve as a handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position.

Expanding Chemical Space: The systematic exploration of the chemical space around the this compound core can lead to the discovery of molecules with novel properties. researchgate.netnih.gov Generative molecular models and high-throughput screening can be employed to navigate this vast chemical space and identify promising candidates for various applications. arxiv.org

| Reactivity Pattern | Potential for New Derivatives |

| Nucleophilic Aromatic Substitution | Access to a wide range of functionalized pyridines by varying the nucleophile. nih.govacs.org |

| Cross-Coupling Reactions | Introduction of diverse carbon and heteroatom substituents. |

| Chemical Space Exploration | Discovery of novel scaffolds with potential biological or material applications. researchgate.netnih.gov |

Synergistic Approaches Combining Flow Chemistry and Automated Synthesis with Pyridine Chemistry

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are produced, offering enhanced safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net For the synthesis of this compound and its derivatives, these technologies hold immense promise.

Emerging trends in this domain include:

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govtechnologynetworks.com This is particularly advantageous for highly exothermic or hazardous reactions.

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses, including reaction, work-up, and purification, without manual intervention. nih.gov This not only accelerates the synthesis of compound libraries for screening but also improves reproducibility.

Telescoped Reactions: In a telescoped synthesis, multiple reaction steps are performed sequentially in a flow system without isolating the intermediates. nih.gov This significantly reduces reaction time and waste generation.

Flow Hydrodynamics Studies: Understanding the fluid dynamics within the reactor is crucial for optimizing reaction conditions and scaling up production. acs.org

| Technology | Impact on Synthesis of this compound |

| Continuous Flow Chemistry | Enhanced safety, better control, and scalability. nih.govtechnologynetworks.com |

| Automated Synthesis | High-throughput synthesis of derivatives and improved reproducibility. nih.gov |

| Telescoped Reactions | Reduced reaction time and waste. nih.gov |

| Flow Hydrodynamics | Optimization of reaction conditions for large-scale production. acs.org |

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-methanesulfonylpyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A common approach is the reaction of 2-chloro-4-pyridinol with methanesulfonyl chloride under basic conditions (e.g., NaOH or EtN) in anhydrous solvents like dichloromethane or THF. Key parameters for optimization include:

- Temperature: Reflux conditions (~40–80°C) improve reaction kinetics .

- Solvent polarity: Polar aprotic solvents enhance sulfonyl group transfer .

- Catalyst/base selection: Triethylamine minimizes side reactions compared to stronger bases .

Yield Optimization Table:

| Condition | Typical Yield (%) | Byproducts Identified |

|---|---|---|

| NaOH, DCM, reflux | 65–70 | Hydrolysis intermediates |

| EtN, THF, 50°C | 80–85 | Negligible |

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR: Pyridine protons appear as doublets (δ 7.5–8.5 ppm); methylsulfonyl group shows a singlet (~δ 3.0 ppm).

- C NMR: Sulfonyl carbon resonates at ~δ 45–50 ppm .

- Mass Spectrometry (MS): Molecular ion [M+H] at m/z 205.5 (CHClNOS) confirms molecular weight .

- Thin-Layer Chromatography (TLC): Use ethyl acetate/hexane (3:7) to monitor reaction progress (R ≈ 0.4–0.5) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure) .

- Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density and frontier molecular orbitals:

- Electrophilicity Index (ω): High ω values (~4.5 eV) indicate susceptibility to nucleophilic attack at the C2 position .

- Transition State Analysis: Simulate activation energy barriers for substitution pathways (e.g., SNAr vs. radical mechanisms) .

Example Computational Data:

| Parameter | Value (kcal/mol) |

|---|---|

| SNAr Activation Energy | 18.2 |

| Radical Pathway Barrier | 25.7 |

Q. How do structural modifications (e.g., substituent variations) alter the biological activity of this compound derivatives?

Methodological Answer:

- Methylsulfonyl Group: Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Chloro Substituent: Increases electrophilicity for covalent interactions with biological targets .

Structure-Activity Relationship (SAR) Table:

| Derivative | Activity (IC, nM) | Target |

|---|---|---|

| 2-Cl-4-SOMe-Pyridine | 12.3 | EGFR Kinase |

| 2-F-4-SOMe-Pyridine | 45.8 | Reduced affinity |

Q. How can reaction byproducts be identified and mitigated during large-scale synthesis?

Methodological Answer:

- Byproduct Identification: Use High-Resolution LC-MS to detect hydrolysis products (e.g., 4-methanesulfonylpyridin-2-ol) .

- Mitigation Strategies:

- Dry Solvents: Anhydrous DCM reduces hydrolysis .

- Catalytic Additives: DMAP accelerates sulfonylation, minimizing unreacted intermediates .

Q. What mechanistic insights explain contradictions in reported yields for this compound synthesis?

Methodological Answer: Discrepancies arise from:

- Solvent Effects: Polar solvents stabilize intermediates in SNAr pathways, improving yields .

- Impurity Profiles: Residual chloride ions (from NaOH) may deactivate sulfonylating agents .

Case Study:

| Study | Solvent | Base | Yield (%) |

|---|---|---|---|

| A | DCM | NaOH | 65 |

| B | THF | EtN | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.